5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
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Overview
Description
5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 4-(benzyloxy)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the phenyl groups.
Substitution: The benzyloxy and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrosulfide group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The phenyl and benzyloxy groups may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
4-(Benzyloxy)benzyl chloride: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of the target compound.
Uniqueness
5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of a triazole ring with benzyloxy and phenoxy groups. This structure imparts specific chemical and biological properties that are not found in simpler triazole derivatives.
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-phenyl-3-[(4-phenylmethoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H19N3O2S/c28-22-24-23-21(25(22)18-9-5-2-6-10-18)16-27-20-13-11-19(12-14-20)26-15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,24,28) |
InChI Key |
DLXFYLZAZIEITG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
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